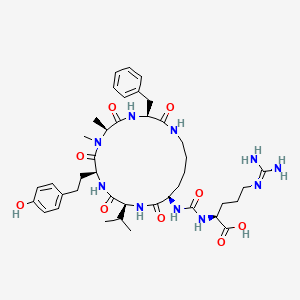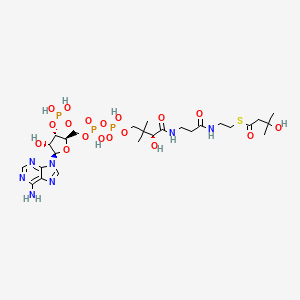
3-Hydroxyisovaleryl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxyisovaleryl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyisovaleric acid. It has a role as a mouse metabolite. It is a 3-hydroxy fatty acyl-CoA, a hydroxybutanoyl-CoA and a methylbutanoyl-CoA. It derives from a butyryl-CoA and a 3-hydroxyisovaleric acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Biomarker for Biotin Status
3-Hydroxyisovaleryl-CoA is linked to biotin status in humans. A study by Horvath et al. (2010) found that the plasma concentration of 3-hydroxyisovaleryl carnitine (a derivative of this compound) increases with biotin deficiency, suggesting its potential as a biomarker for biotin status in various clinical situations (Horvath et al., 2010).
Metabolic Engineering and Biopolymer Production
Engineering of Escherichia coli for biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) involves the metabolism of this compound. This process, reported by Srirangan et al. (2016), demonstrates the potential for industrial applications in producing biodegradable plastics from unrelated carbon sources like glucose or glycerol (Srirangan et al., 2016).
Study of Inborn Metabolic Disorders
This compound plays a role in the study of inborn metabolic disorders. Gibson et al. (1988) reviewed cases of 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, an inborn error of leucine catabolism, where the urinary organic acid profile includes elevated concentrations of 3-hydroxyisovaleric acids, providing insights into the diagnosis and understanding of such metabolic disorders (Gibson et al., 1988).
Understanding the Effects of Biotin Deficiency
Research by Mock et al. (2011) indicates that urinary excretion of 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in humans with marginal biotin deficiency. This study underlines the importance of this compound in understanding the metabolic responses and potential diagnostic approaches in biotin deficiency contexts (Mock et al., 2011).
Redox Homeostasis and Pathomechanism of Disorders
Leipnitz et al. (2015) explored the role of this compound in the context of redox homeostasis, suggesting its involvement in the pathomechanism of brain and liver alterations in 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency. This study highlights its potential role in understanding and addressing neurological symptoms and hepatopathy in metabolic disorders (Leipnitz et al., 2015).
properties
Molecular Formula |
C26H44N7O18P3S |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-25(2,20(37)23(38)29-6-5-15(34)28-7-8-55-16(35)9-26(3,4)39)11-48-54(45,46)51-53(43,44)47-10-14-19(50-52(40,41)42)18(36)24(49-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37,39H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PEVZKILCBDEOBT-CITAKDKDSA-N |
Isomeric SMILES |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






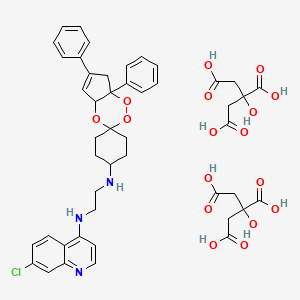

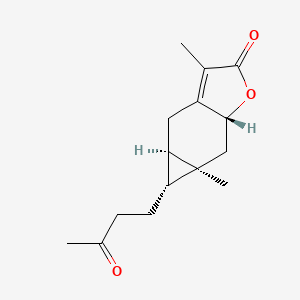

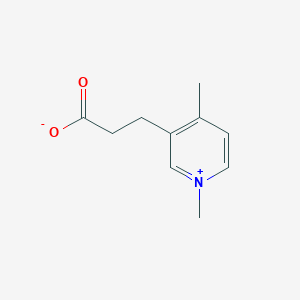



![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)

